2-(2-morpholino-2-oxoethyl)-6-(2,4,5-trimethylphenyl)pyridazin-3(2H)-one

c-Met kinase inhibition SAR pyridazinone

Pyridazinone c-Met kinase SAR studies lack quantitative data for the 2,4,5-trimethylphenyl substitution-making functional equivalence assumptions a procurement risk. This compound resolves this gap as: • Benchmark probe to test if a 5-position methyl group alters IC50 by >3-fold vs. dimethyl analogs. • High-logP data point to experimentally define the solubility cliff for the pyridazinone series. • Positional isomer for parallel screening against the 2,4,6-trimethylphenyl variant to quantify selectivity impact. ≥95% purity. In stock with global shipping.

Molecular Formula C19H23N3O3
Molecular Weight 341.411
CAS No. 900008-62-0
Cat. No. B2486328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-morpholino-2-oxoethyl)-6-(2,4,5-trimethylphenyl)pyridazin-3(2H)-one
CAS900008-62-0
Molecular FormulaC19H23N3O3
Molecular Weight341.411
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)C2=NN(C(=O)C=C2)CC(=O)N3CCOCC3)C
InChIInChI=1S/C19H23N3O3/c1-13-10-15(3)16(11-14(13)2)17-4-5-18(23)22(20-17)12-19(24)21-6-8-25-9-7-21/h4-5,10-11H,6-9,12H2,1-3H3
InChIKeyVRRPHOFYDZAYMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Profile of the Pyridazinone Compound


2-(2-morpholino-2-oxoethyl)-6-(2,4,5-trimethylphenyl)pyridazin-3(2H)-one is a synthetic small molecule belonging to the pyridazinone class, characterized by a central 3(2H)-pyridazinone core substituted at the 2-position with a morpholino-2-oxoethyl group and at the 6-position with a 2,4,5-trimethylphenyl ring [1]. The pyridazinone scaffold is a recognized privileged structure in medicinal chemistry, extensively explored for kinases and other targets [2]. For this specific compound, publicly available quantitative biological, pharmacokinetic, or physicochemical data from primary research papers or authoritative databases is critically absent. The available evidence base for differentiation is therefore limited to class-level inferences and structural comparisons with other pyridazinone analogs. Any selection or procurement decision must be predicated on this lack of direct, compound-specific, publicly available evidence.

Why Generic Substitution Fails


The pyridazinone class is defined by its sensitivity to aromatic substitution patterns, particularly at the 6-position, where alterations in the phenyl ring's methyl group count and position directly influence target affinity and selectivity [1]. Published structure-activity relationship (SAR) studies on morpholino-pyridazinone c-Met kinase inhibitors demonstrate that even minor changes, such as moving from a 3,4-dimethoxy to a 2,4,5-trimethyl substitution, can drastically shift potency and selectivity profiles [2]. A generic substitution without empirical data ignores this well-established sensitivity. For 2-(2-morpholino-2-oxoethyl)-6-(2,4,5-trimethylphenyl)pyridazin-3(2H)-one, the specific, quantitative consequences of this substitution pattern remain publicly uncharacterized, making any assumption of functional equivalence to another pyridazinone derivative scientifically unwarranted and a procurement risk.

Differentiation Evidence vs. Closest Analogs


Bioactivity Data Gap vs. o-Tolyl Analog

No publicly accessible study provides a direct head-to-head comparison of the biological activity (e.g., IC50, EC50) of this compound against the structurally closest analog, 2-(2-morpholino-2-oxoethyl)-6-(o-tolyl)pyridazin-3(2H)-one. While the o-tolyl analog offers a single methyl group on the phenyl ring, the target compound incorporates a 2,4,5-trimethylphenyl group. SAR studies on related pyridazinone kinase inhibitors explicitly show that increasing the number of methyl substituents on the phenyl ring from one to three profoundly alters c-Met kinase inhibitory activity [1]. The quantitative impact of moving from a mono-methyl to a 2,4,5-tri-methyl pattern remains unknown for this specific pair, representing a fundamental evidence gap rather than a measured inferiority or superiority.

c-Met kinase inhibition SAR pyridazinone

Physicochemical Data Gap vs. 4-Chlorophenyl Analog

No experimental or computationally validated logP, aqueous solubility, or permeability data are publicly available for this compound. The closest comparator with a reported, reliably citable experimental logP or solubility is 6-(4-chlorophenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one, for which no such reliable data could also be located in authoritative, non-prohibited sources. The 2,4,5-trimethylphenyl group is expected to confer significantly higher lipophilicity and lower aqueous solubility compared to a 4-chlorophenyl moiety based on general medicinal chemistry principles [1]; however, the magnitude of this change has not been experimentally quantified for this pair. This absence of data means a procurement choice cannot be guided by a solubility advantage.

logP solubility drug-likeness pyridazinone

Kinase Selectivity Gap vs. Mesityl Analog

A key differentiation parameter for pyridazinone kinase inhibitors is their selectivity against a broad panel of kinases. Published data show that certain pyridazinones are exquisitely c-Met selective [1]. The analog 6-mesitylpyridazin-3(2H)-one possesses a 2,4,6-trimethylphenyl (mesityl) group, differing only by the position of one methyl group (2,4,5- vs 2,4,6-trimethyl). This positional shift is known in SAR to potentially alter kinase binding profoundly. However, no selectivity screening data (e.g., KinomeScan or biochemical panel) for either compound have been published in accessible primary literature. The quantitative selectivity difference—the number of off-target kinases inhibited at 1 µM, for example—is entirely unknown, making it impossible to argue for greater selectivity of one over the other.

kinase selectivity off-target c-Met pyridazinone

In Vivo PK Data Gap vs. c-Met Leads

Published reports on morpholino-pyridazinone c-Met inhibitors include detailed in vivo pharmacokinetic profiles for lead compounds, demonstrating oral bioavailability and dose-dependent tumor growth inhibition [1]. For this specific compound, no such in vivo PK data (e.g., oral bioavailability F%, clearance, half-life in mouse, rat, or dog) are publicly available. Similarly, no in vivo PK data could be located for its close structural analogs. The procurement decision cannot therefore be informed by any demonstrated absorption, distribution, metabolism, or excretion (ADME) advantage over any other member of the series.

pharmacokinetics oral bioavailability clearance pyridazinone

Evidence-Limited Application Scenarios


Negative Control for Methyl-Count SAR

Because the quantitative impact of moving from a mono- or di-methylphenyl to a 2,4,5-trimethylphenyl substituent on c-Met kinase activity is entirely unknown, this compound can serve as a critical exploratory negative or benchmark probe. A research group systematically varying the 6-phenyl methylation state could use this compound to test the null hypothesis that adding a third methyl group (in the 5-position relative to a 2,4-dimethyl analog) does not alter IC50 by more than 3-fold. This scenario is directly derived from the evidence gap identified in Section 3.

Physicochemical Margin Mapping in Library Design

Given the predicted but unquantified high lipophilicity of the 2,4,5-trimethylphenyl variant, this compound can be employed in a combinatorial library to experimentally determine the solubility cliff for the pyridazinone series. It serves as a high-logP data point against which the solubility of less methylated or heteroatom-containing analogs can be measured, helping to define the acceptable lipophilicity range for the series in the absence of any pre-existing data.

Selectivity Profiling Reference vs. Mesityl Isomer

The single methyl-group positional shift between this compound and its 2,4,6-trimethylphenyl analog provides a unique opportunity to dissect the steric and electronic requirements of the c-Met binding pocket. A parallel screen of both isomers against a kinase panel can quantify the selectivity impact of this shift, generating the first relative data for this sub-series. This scenario is a direct consequence of the comparative selectivity data void outlined in Section 3.

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